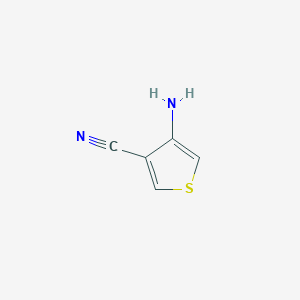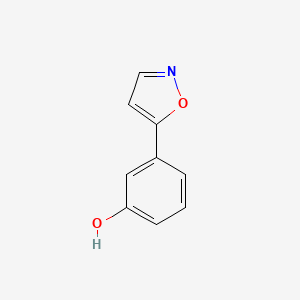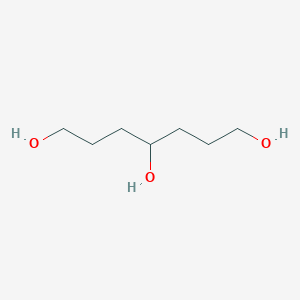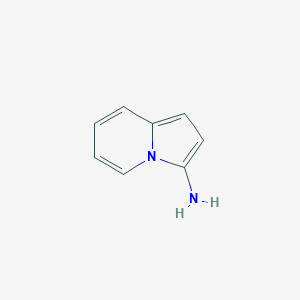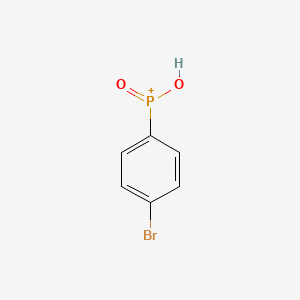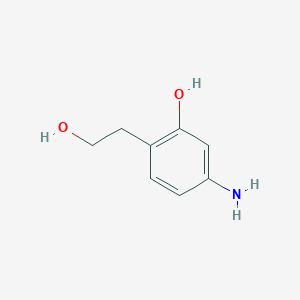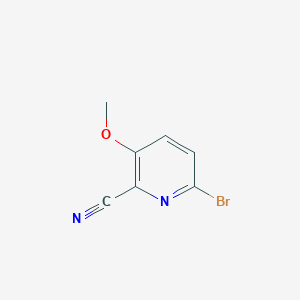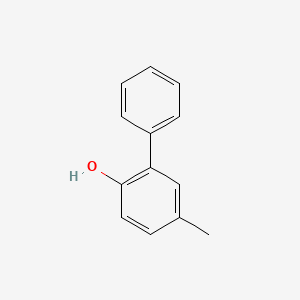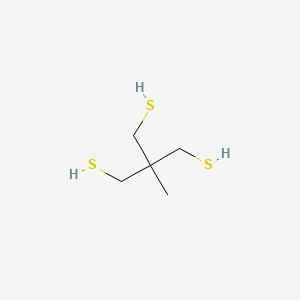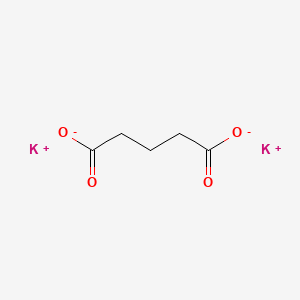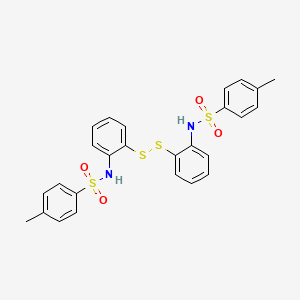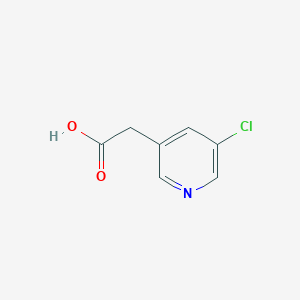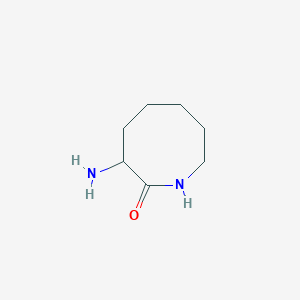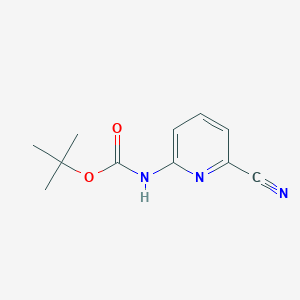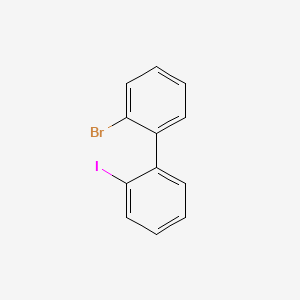
2-Bromo-2'-iodobiphenyl
Overview
Description
2-Bromo-2’-iodobiphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with an iodine atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2’-iodobiphenyl can be synthesized through several methods. One common approach involves the reaction of 2-bromoiodobenzene with n-butyllithium in tetrahydrofuran at low temperatures (-78°C) under an inert atmosphere. The reaction mixture is then warmed to room temperature and hydrolyzed with aqueous hydrochloric acid, followed by extraction and crystallization to obtain the desired product .
Industrial Production Methods: Industrial production of 2-Bromo-2’-iodobiphenyl typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2’-iodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like n-butyllithium, palladium catalysts, and other organometallic reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl ketones or carboxylic acids.
Reduction Products: Biphenyl alcohols or amines.
Scientific Research Applications
2-Bromo-2’-iodobiphenyl has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of electronic materials, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Bromo-2’-iodobiphenyl involves its reactivity towards various nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, facilitating substitution and coupling reactions. The compound’s unique structure allows it to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Iodobiphenyl: Similar structure but lacks the bromine atom.
2-Bromo-2’-chlorobiphenyl: Contains a chlorine atom instead of iodine.
2-Bromo-4’-iodobiphenyl: Different substitution pattern on the biphenyl rings
Uniqueness: 2-Bromo-2’-iodobiphenyl is unique due to the presence of both bromine and iodine atoms on the biphenyl structure. This dual halogenation provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of complex organic molecules .
Properties
IUPAC Name |
1-bromo-2-(2-iodophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIGKVGELUUMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


